molecular formula C49H69N13O12 B605510 Asp-Arg-Val-Tyr-Val-His-Pro-Phe

Asp-Arg-Val-Tyr-Val-His-Pro-Phe

Cat. No. B605510
M. Wt: 1032.2 g/mol
InChI Key: NLPUTBDZNNXHCO-CGHBYZBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “Asp-Arg-Val-Tyr-Val-His-Pro-Phe” is an octapeptide that is a variant of angiotensin II . It is formed by the action of renin on angiotensinogen . The peptide has a molecular formula of C50H71N13O12, an average mass of 1046.179 Da, and a monoisotopic mass of 1045.534546 Da .


Synthesis Analysis

The synthesis of this peptide involves the action of renin on angiotensinogen, which cleaves the peptide bond between the leucine (Leu) and valine (Val) residues on angiotensinogen, creating the ten-amino acid peptide angiotensin I . Angiotensin I is then converted to angiotensin II through the removal of two C-terminal residues by the enzyme angiotensin-converting enzyme (ACE), primarily within the lung .


Molecular Structure Analysis

The molecular structure of this peptide is complex due to the number of amino acids involved. Each amino acid contributes to the overall structure, and the sequence of amino acids is critical for the peptide’s function .


Chemical Reactions Analysis

The primary chemical reaction involving this peptide is its conversion from angiotensin I to angiotensin II. This involves the removal of two C-terminal residues by the enzyme angiotensin-converting enzyme (ACE), primarily within the lung .

Scientific Research Applications

  • Nuclear Magnetic Resonance Studies of Angiotensin II and Its Analogs : This research involved proton NMR studies of angiotensin II, which includes the peptide sequence , and its analogs in aqueous solutions. The study provided insights into the isomerization behavior of these peptides and their conformational properties (Zhou, Moore, & Vogel, 1991).

  • Conformations of Synthetic Tetradecapeptide Renin Substrate and Angiotensin I : This study examined the properties of synthetic renin substrate tetradecapeptide and angiotensin I in aqueous solution. The results suggested a flexible folded conformation for these peptides and proposed a beta turn involving the His-Pro-Phe-His sequence (Oliveira, Juliano, & Paiva, 1977).

  • Synthesis of Octapeptides with the Presumed Amino Acid Sequence of Hypertensin II : This research involved the synthesis of octapeptides with a sequence similar to the peptide . The synthesized products showed strong hypertensive activity, suggesting potential applications in cardiovascular research (Schwyzer et al., 1958).

  • Vascular Effects of Egg White-Derived Peptides in Resistance Arteries from Rats : This study screened several peptide sequences derived from egg white proteins for vasodilator properties. The results indicated that certain peptides, including sequences similar to the peptide , showed high endothelium-dependent vasorelaxation, which could have implications for hypertension treatment (García-Redondo et al., 2010).

Mechanism of Action

Safety and Hazards

The peptide is intended for research purposes only and should not be used as a food, drug, or household item . Any use outside of research may not be guaranteed for safety or efficacy .

Biochemical Analysis

Biochemical Properties

Angiotensin II 5-valine interacts with the angiotensin receptor, a G protein-coupled receptor located on the cell surface . This interaction triggers a cascade of biochemical reactions that lead to vasoconstriction, increased blood pressure, and the release of aldosterone, a hormone that promotes sodium retention in the kidneys .

Cellular Effects

Angiotensin II 5-valine has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate angiogenesis, increase microvessel density , and modulate the expression of the Rab5 and Rab7 proteins, which are important in the endosomal processing during viral replication .

Molecular Mechanism

The molecular mechanism of action of Angiotensin II 5-valine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces mitochondrial dysfunction via a protein kinase C–dependent pathway by activating the endothelial cell NADPH oxidase and formation of peroxynitrite .

Temporal Effects in Laboratory Settings

The effects of Angiotensin II 5-valine change over time in laboratory settings . It has been observed that the total plasma Angiotensin II levels in rats infused with Angiotensin II 5-valine increased to a greater extent in those treated with Losartan . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Angiotensin II 5-valine vary with different dosages in animal models . For instance, in a study on cynomolgus monkeys with diet-induced hyperlipidemia, it was found that coinfusion of apelin abrogated the atherosclerosis and abdominal aortic aneurysm formation effects of Angiotensin II .

Metabolic Pathways

Angiotensin II 5-valine is involved in the renin-angiotensin system (RAS), a crucial metabolic pathway that regulates blood pressure and fluid balance . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and cofactors in this pathway .

Transport and Distribution

Angiotensin II 5-valine is transported and distributed within cells and tissues through its interaction with the angiotensin receptor

Subcellular Localization

It is known that the angiotensin receptor, with which Angiotensin II 5-valine interacts, is located on the cell surface

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPUTBDZNNXHCO-CGHBYZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1032.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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